molecular formula C20H21N3O2 B611735 2-(4-(2-(苯甲氧基)乙酰)哌嗪-1-基)苯甲腈 CAS No. 1242443-29-3

2-(4-(2-(苯甲氧基)乙酰)哌嗪-1-基)苯甲腈

货号 B611735
CAS 编号: 1242443-29-3
分子量: 335.41
InChI 键: LTPGKAICNBCBPT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile is a drug that binds to the allosteric site of glutamate receptors . It has been shown to be effective in treating schizophrenic patients, and may have the potential for therapeutic use in other conditions .


Molecular Structure Analysis

The molecular structure of 2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile includes a benzene ring attached to a piperazine ring via an acetyl group . The piperazine ring is also attached to a benzyloxy group . The molecular formula is C20H21N3O2 and the molecular weight is 335.4 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile include a molecular weight of 335.4 g/mol and a molecular formula of C20H21N3O2 . Further details about its physical and chemical properties are not available in the retrieved information.

科学研究应用

  1. 丙型肝炎病毒 (HCV) 治疗: 一种衍生物 4-(哌嗪-1-基)-2-((对甲苯胺)甲基)-苯甲腈被确定为一种适度的 HCV 抑制剂。化学优化导致了一种对 HCV 具有更高抗病毒活性的新支架。一种高效的 HCV 抑制剂 L0909 已被发现,并显示出作为有前途的单一或联合治疗应用的 HCV 进入抑制剂的潜力 (Xin-bei Jiang 等人,2020 年).

  2. 抗骨癌活性: 一种使用相关结构的杂环化合物表现出潜在的抗骨癌活性,并针对人类骨癌细胞系进行了评估。还进行了分子对接研究以探索其潜在的抗病毒活性 (G. Lv 等人,2019 年).

  3. 抗菌研究: 与该化合物相关的新的吡啶衍生物显示出相当大的抗菌活性。这些发现突出了该化合物在开发新的抗菌剂中的潜力 (N. B. Patel 和 S. N. Agravat,2009 年).

  4. 抗疟疾药: 某些结构相关的哌嗪衍生物已证明具有抗疟疾活性。该研究报告了活性衍生物和非活性衍生物的晶体结构,强调了特定结构特征对于产生活性至关重要 (W. Cunico 等人,2009 年).

  5. 抗病毒和抗菌活性: 合成了掺杂非布索坦的哌嗪的脲和硫脲衍生物,并评估了它们对烟草花叶病毒 (TMV) 的抗病毒和抗菌活性。一些化合物显示出有希望的抗病毒和抗菌活性 (R. C. Krishna Reddy 等人,2013 年).

  6. 细菌生物膜和 MurB 抑制剂: 合成了具有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物,并显示出显着的抗菌功效,包括对 MRSA 和 VRE 细菌菌株的抑制活性。它们还表现出生物膜抑制活性 (Ahmed E. M. Mekky 和 S. Sanad,2020 年).

属性

IUPAC Name

2-[4-(2-phenylmethoxyacetyl)piperazin-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c21-14-18-8-4-5-9-19(18)22-10-12-23(13-11-22)20(24)16-25-15-17-6-2-1-3-7-17/h1-9H,10-13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPGKAICNBCBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2C#N)C(=O)COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile

Citations

For This Compound
12
Citations
KJ Gregory, EJ Herman, AJ Ramsey… - … of Pharmacology and …, 2013 - ASPET
Impaired transmission through glutamatergic circuits has been postulated to play a role in the underlying pathophysiology of schizophrenia. Furthermore, inhibition of the N-methyl-d-…
Number of citations: 51 jpet.aspetjournals.org
KJ Gregory, MJ Noetzel, CM Niswender - Progress in molecular biology …, 2013 - Elsevier
The metabotropic glutamate receptors (mGlus) mediate a neuromodulatory role throughout the brain for the major excitatory neurotransmitter, glutamate. Seven of the eight mGlu …
Number of citations: 60 www.sciencedirect.com
JM Bartolomé-Nebreda, S Conde-Ceide… - Journal of medicinal …, 2013 - ACS Publications
Starting from a singleton chromanone high throughput screening (HTS) hit, we describe a focused medicinal chemistry optimization effort leading to the identification of a novel series of …
Number of citations: 22 pubs.acs.org
KJ Gregory, ED Nguyen, C Malosh… - ACS chemical …, 2014 - ACS Publications
A common metabotropic glutamate receptor 5 (mGlu 5 ) allosteric site is known to accommodate diverse chemotypes. However, the structural relationship between compounds from …
Number of citations: 45 pubs.acs.org
DK Tracy, N Smallcombe, F Tiwana, J Fosbraey… - Melatonin …, 2016 - Springer
Schizophrenia is a profoundly disabling condition affecting approximately 1% of the population. Although often defined by the presence of so-called ‘positive’ symptoms of …
Number of citations: 2 link.springer.com
KJ Gregory, MJ Noetzel, JM Rook, PN Vinson… - Molecular …, 2012 - ASPET
Drug discovery programs increasingly are focusing on allosteric modulators as a means to modify the activity of G protein-coupled receptor (GPCR) targets. Allosteric binding sites are …
Number of citations: 77 molpharm.aspetjournals.org
PN Vinson, PJ Conn - Neuropharmacology, 2012 - Elsevier
Treatment options for schizophrenia that address all symptom categories (positive, negative, and cognitive) are lacking in current therapies for this disorder. Compounds targeting the …
Number of citations: 109 www.sciencedirect.com
FC Acher - Tocris Biosci. Rev. Lett, 2011 - resources.tocris.com
Glutamate is the major excitatory neurotransmitter in the brain. It is released from presynaptic vesicles and activates postsynaptic ligand-gated ion channel receptors (NMDA, AMPA and …
Number of citations: 7 resources.tocris.com
JM Wierońska, SH Zorn, D Doller, A Pilc - Pharmacology & therapeutics, 2016 - Elsevier
In this review, we aim to present, discuss and clarify our current understanding regarding the prediction of possible antipsychotic effects of metabotropic glutamate (mGlu) receptor …
Number of citations: 59 www.sciencedirect.com
N Matosin, KA Newell - Neuroscience & Biobehavioral Reviews, 2013 - Elsevier
Metabotropic glutamate receptor 5 (mGluR5) potentiates the NMDA receptor (NMDAR) in brain regions implicated in schizophrenia, making it a viable therapeutic target for the …
Number of citations: 95 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。